1,2,4,5-Tetramethylbenzene

Catalog No.
S581430
CAS No.
95-93-2
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetramethylbenzene

CAS Number

95-93-2

Product Name

1,2,4,5-Tetramethylbenzene

IUPAC Name

1,2,4,5-tetramethylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3

InChI Key

SQNZJJAZBFDUTD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)C)C

Solubility

2.59e-05 M

Synonyms

1.2.4.5-Tetramethylbenzene

Canonical SMILES

CC1=CC(=C(C=C1C)C)C
  • Model System for Aromatic Interactions

    Durene's simple structure with four methyl groups attached to a benzene ring makes it a valuable model system for studying various aromatic interactions in organic chemistry []. These interactions, which involve the delocalized pi electrons of aromatic rings, play a crucial role in numerous chemical reactions and biological processes []. Researchers use durene to investigate phenomena like pi-pi stacking, hydrogen bonding, and cation-pi interactions, which are essential for understanding the behavior of more complex aromatic molecules [].

  • Organic Synthesis Precursor

    Durene can serve as a starting material for the synthesis of diverse organic compounds due to its readily available methyl groups. These methyl groups can be selectively functionalized using various chemical reactions, allowing researchers to create complex organic molecules with desired properties []. For example, durene can be transformed into pharmaceuticals, dyes, and advanced materials through multi-step synthetic pathways [].

  • Organic Crystallography

    Durene's well-defined crystal structure makes it a valuable tool for studying crystal packing in organic materials. Researchers can use single-crystal X-ray diffraction techniques to analyze the arrangement of durene molecules within the crystal lattice. This information helps in understanding intermolecular interactions and predicting the behavior of other organic molecules in the solid state.

1,2,4,5-Tetramethylbenzene, commonly known as durene, is an organic compound with the molecular formula C₁₀H₁₄. It is classified as an alkylbenzene and appears as a colorless solid with a sweet odor. Durene is one of three isomers of tetramethylbenzene, the others being 1,2,3,4-tetramethylbenzene and 1,2,3,5-tetramethylbenzene. Its high melting point of 79.2 °C indicates significant molecular symmetry, which contributes to its unique physical properties .

Typical of aromatic compounds. It can be easily oxidized, with a half-wave potential (E₁/₂) of 2.03 V versus the normal hydrogen electrode (NHE). Common reactions include:

  • Halogenation: Durene can be halogenated on the aromatic ring.
  • Nitration: Nitration leads to the formation of dinitro derivatives, which can be further processed into duroquinone.
  • Friedel-Crafts Reactions: These reactions allow for alkylation or acylation on the benzene ring.
  • Oxidation: In the presence of strong oxidizing agents, durene can react vigorously, sometimes resulting in explosive reactions .

Durene can be synthesized through several methods:

  • Methylation of Aromatic Compounds: This method involves the methylation of other methylated benzene compounds like pseudocumene or para-xylene using methyl chloride in the presence of a catalyst.
    C6H4(CH3)2+2CH3ClC6H2(CH3)4+2HCl\text{C}_6\text{H}_4(\text{CH}_3)_2+2\text{CH}_3\text{Cl}\rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_4+2\text{HCl}
  • Alkylation Processes: Industrially, durene can be produced by alkylating a mixture of xylenes and trimethylbenzenes with methanol. This process often involves selective crystallization to separate durene from its isomers due to its high melting point .
  • Methanol-to-Gasoline Process: Durene is also a significant byproduct in the production of gasoline from methanol via this process .

Durene has several industrial applications:

  • Precursor for Pyromellitic Dianhydride: This compound is used in manufacturing curing agents and adhesives.
  • Raw Material for Engineering Plastics: It serves as a starting material for polyimides and cross-linking agents for alkyd resins.
  • Odor Reduction: Durene is utilized in methods aimed at reducing odors in indoor environments during remodeling work .

Interaction studies indicate that durene can react exothermically with bases and diazo compounds. Contact with strong oxidizing agents may lead to vigorous reactions or explosions. Additionally, photo-oxidation products may form when durene reacts with hydroxyl radicals and nitrogen oxides in atmospheric conditions .

Durene's uniqueness lies in its structural configuration and physical properties compared to its isomers:

Compound NameMolecular FormulaMelting Point (°C)Unique Properties
1,2,4,5-Tetramethylbenzene (Durene)C₁₀H₁₄79.2High melting point; sweet odor
1,2,3,4-TetramethylbenzeneC₁₀H₁₄-6.2Lower melting point; less symmetrical
1,2,3,5-TetramethylbenzeneC₁₀H₁₄-23.7Even lower melting point; different symmetry

Physical Description

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992)

XLogP3

4

Boiling Point

386.2 °F at 760 mm Hg (NTP, 1992)
196.8 °C

Flash Point

130 °F (NFPA, 2010)

Density

0.8875 at 68 °F (NTP, 1992)

LogP

4.0 (LogP)

Melting Point

174.6 °F (NTP, 1992)
79.3 °C

UNII

181426CFYB

GHS Hazard Statements

Aggregated GHS information provided by 291 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 291 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 267 of 291 companies with hazard statement code(s):;
H228 (98.13%): Flammable solid [Danger Flammable solids];
H413 (74.53%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.53 mmHg

Pictograms

Flammable

Flammable

Other CAS

95-93-2

Wikipedia

Durene

Biological Half Life

7.00 Days

General Manufacturing Information

Benzene, 1,2,4,5-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

Retention models and interaction mechanisms of benzene and other aromatic molecules with an amylose-based sorbent

Han-Yu Hsieh, Shyuan-Guey Wu, Hung-Wei Tsui
PMID: 28320536   DOI: 10.1016/j.chroma.2017.03.011

Abstract

Stoichiometric displacement models have been widely used for understanding the adsorption mechanisms of solutes in chromatography systems. Such models are used for interpreting plots of solute retention factor versus concentrations of polar modifier in an inert solvent. However, these models often assume that dispersion forces are negligible and they are unable to account for solutes with significant aromatic interactions. In this study, a systematic investigation of the relationship between retention behavior and aromatic groups was performed using five simple aromatic molecules-benzene, naphthalene, mesitylene, durene, and toluene-with a commercially available amylose tris(3,5-dimethylphenylcarbamate)-based sorbent. The enthalpy changes of adsorption, determined from van't Hoff plots, were obtained separately in pure n-hexane and in pure isopropanol (IPA). In pure n-hexane, the solute adsorptions were driven by electrostatic interactions, favoring a T-shaped binding configuration (edge-to-face π-π interaction). The order of enthalpy change indicated the amount of effective T-shaped π-interactions. In pure IPA, solute adsorption was dominated by dispersion forces, favoring a sandwich binding configuration (face-to-face π-π interaction). The adsorption isotherms of toluene revealed that in pure IPA and in pure n-hexane, the isotherms were linear. The results suggested that the high solvent strength of IPA weakened the interactions between aromatic molecules. The retention behavior of the benzene, naphthalene, mesitylene, and durene as a function of IPA concentration was investigated. U-shaped retention curves were found for all aromatic solutes. A new retention model for monovalent aromatic solutes was developed for describing the U-shaped curves. Three key dimensionless groups were revealed to control the retention behavior. The models suggested that solvophobic interactions should be accounted for in the retention models used to investigate the retention behaviors of solutes associated with aromatic groups.


Physiologically-based toxicokinetic modeling of durene (1,2,3,5-tetramethylbenzene) and isodurene (1,2,4,5-tetramethylbenzene) in humans

Piotr Jałowiecki, Beata Janasik
PMID: 17638682   DOI: 10.2478/v10001-007-0012-6

Abstract

Physiologically-based toxicokinetic (PB-TK) models are developed to simulate absorption, distribution and excretion of xenobiotics. PB-TK models consist of several groups of compartments, where tissues are grouped together according to physiological parameters (tissue blood flows, tissue group volumes) and physicochemical properties (partition coefficients, metabolic constants). Tetramethylbenzene (TETMB), a mixture of its three isomers: prenitene (1,2,3,4-TETMB), isodurene (1,2,3,5-TETMB), and durene (1,2,4,5-TETMB) is an essential component of numerous commercial preparations of organic solvents. The aim of the study was to develop the PB-TK model for two TETMB isomers, durene and isodurene, in humans.
The assumed PB-TK model groups organs and tissues into five physiological compartments: fat tissue, muscles, organs, liver, and brain. The brain has been considered as a separate compartment due to the potential neurotoxicity of TETMB. Water/air, oil/air and blood/air partition coefficients for durene and isodurene were measured in vitro. Tissue/air partition coefficients were calculated from values of olive/air and water/air partition coefficients and the average fat and water content in different tissues. Tissue/blood partition coefficients were calculated as a tissue/air quotient and the blood/air partition coefficient measured in vitro. The Michaelis-Menten constant (KM) values and maximum metabolism rate constant (VMAX) for selected metabolites of durene and isodurene were obtained in vitro using microsomal fraction of the human liver.
The developed model was validated against experimental data obtained earlier as a result of an 8-h exposure of volunteers to durene and isodurene vapors of 10 and 25 mg/m3. The prediction of both TETMB isomers concentration in blood as well as of the elimination rates of 2,4,5-TMBA and 2,3,5-TMBA were close to the results of experimental exposures.
Simulations of one working week inhalation exposure to aromatic hydrocarbons indicate that the elaborated PB-TK model may be used to predict the chemical distribution in different body compartments, based on physicochemical properties.


[Microsomal monooxygenases upon inhalation exposure to pseudocumene and durene]

D F Shakirov
PMID: 11530642   DOI:

Abstract

This paper gives data on the levels of cytochromes of B5, P450, P420, P450 + P420, on the rates of amidopyrinum N-demethylation and aniline n-hydroxylation in the tissues of the lung, liver, kidney of experimental rats upon acute and chronic (4-month) inhalation exposure to pseudocumol and durol at a concentration of 10 mg/m3. Acute and chronic inhalation exposures to the xenobiotics in this concentration result in activation of microsomal monooxygenases in the tissues of experimental rats in relation to the type of exposure.


Study of the formation equilibria of electron donor-acceptor complexes between [60]fullerene and methylbenzenes by absorption spectrometric method

S Bhattacharya, M Banerjee, A K Mukherjee
PMID: 11446701   DOI: 10.1016/s1386-1425(00)00489-3

Abstract

The electron donor-acceptor (EDA) interaction between [60]fullerene and three methylbenzenes, viz., durene, pentamethylbenzene and hexamethylbenzene has been studied in carbon tetrachloride medium at a number of temperatures. It has been found that these methylbenzenes form stable 1:1 EDA complexes with [60]fullerene. Charge transfer (CT) absorption bands of the complexes in the 410-460 nm region are more intense than the usual 420-700 nm absorption band of C60. The CT transition energies (hvCT) of the complexes change systematically with change in the number and position of the methyl groups in the donor molecules (methylbenzenes) and also with the donor ionisation potentials. From an analysis of this variation the electron affinity of C60 has been found to be 2.30 eV and also an inductive effect Hückel parameter of the methyl group has been determined. Formation constants (K) have been determined at three different temperatures from which the enthalpies and entropies of formation of the complexes have been determined.


The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats

D Ligocka, A Sapota, K Rydzynski
PMID: 11218043   DOI: 10.1007/s002040000165

Abstract

The organ and tissue distribution, excretion and metabolism of [3H]1,2,4,5-tetramethylbenzene ([3H]durene) in male Wistar albino rats were investigated following a single i.p. administration (40 mg/kg) and within 9 days after five daily repeated administrations. Urine proved to be the main route of tritium excretion. Within the first 24 h after a single administration 69% of the radioactivity was excreted in the urine and only 9% in the feces. The highest level of tritium binding was found in the fat tissue, liver, kidneys and adrenal glands. The accumulation of tritium in the plasma proceeded with a kinetic constant of 0.49 h(-1), whereas the half-life of radioactivity decay amounted to about 6.3 h. In erythrocytes, the tritium level was found to be about three times lower than in blood plasma. The total amount eliminated during the 9 days following repeated administration was about 94% of the five doses given. The highest level of tritium was found in fat tissue and adrenal glands, followed by the liver, kidneys, sciatic nerve and muscle. A gradual decline in tritium levels was observed during the following 4 days in most tissues to reach about 2% of the dose given. The main urinary metabolites resulting from the administration of durene were 2,4,5-trimethylbenzyl alcohol (about 22%), 4,5-dimethyl-1,2-benzdialdehyde (about 19%), 2,4,5-trimethylbenzaldehyde (about 19%) and 2,4,5-trimethylbenzoic acid (about 16%). The oxygen-containing metabolites accounted for almost 80%, whereas sulphur-containing metabolites accounted for approximately 10% of the products of biotransformation. In conclusion, most of the durene administered has a relatively rapid turnover rate, with minor levels retained in the tissues for longer time periods.


[The hygienic evaluation of 1,2,4,5-tetramethylbenzene via inhalation body uptake]

N N Egorov, I G Kulagina, S E Gaĭsinskaia, A Kh Isiangil'dina
PMID: 10349226   DOI:

Abstract




MAS NMR studies of carbon-13 spin exchange in durene

D Reichert, G Hempel, R Poupko, Z Luz, Z Olejniczak, P Tekely
PMID: 10023843   DOI: 10.1016/s0926-2040(98)00085-x

Abstract

One- (1-D) and two-dimensional (2-D) carbon-13 NMR exchange measurements in powder samples of isotopically normal durene under magic angle spinning (MAS) are reported. The experiments include rotor synchronized 2-D exchange (RS2DE), 1-D magnetization transfer (MT) and time reverse ODESSA (tr-ODESSA). The latter two experiments were performed as a function of several external parameters, including proton decoupling field during mixing time, sample spinning rate and partly, of temperature. The effects of these parameters on the spin exchange induced by spin diffusion and by chemical, or physical exchange, is discussed. Spin exchange between all types of carbons in the durene molecules occurs on the time scale of seconds. From the dependence of the spin exchange rate on the external parameters it is concluded that the process is dominated by spin diffusion. On the basis of these results an upper limit of 10(-16) cm2 s(-1) can be set for the self-diffusion constant in crystalline durene.


Toxic effects of acute inhalation exposure to 1,2,4,5-tetramethylbenzene (durene) in experimental animals

Z Korsak, W Majcherek, K Rydzyński
PMID: 9844309   DOI:

Abstract

Neurotoxic and sensory respiratory irritation effects of 1,2,4,5-tetramethylbenzene (durene) in male rats and male Balb/C mice were investigated in the condition of acute inhalation exposure. Rotarod performance and pain sensitivity behaviour were tested in rats exposed to durene at concentrations of 880, 1100 and 1280 mg/m3 immediately after termination of a four-hour exposure. The respiratory rate was measured in mice by the whole body pletysmographic method in a 6-min exposure to various concentrations of durene. Exposure to durene resulted in concentration-dependent decrease in pain sensitivity in rats and depression of respiratory rate in mice. At applied durene concentrations, no statistically significant disturbances in rotarod performance behaviour were observed. The concentration depressing the respiratory rate to 50% (RD50) was 838 mg/m3. As based on RD50 value, MAC of 25 mg/m3 is suggested for durene.


Low frequency internal modes of 1,2,4,5-tetramethylbenzene, tetramethylpyrazine and tetramethyl-1,4-benzoquinone INS, Raman, infrared and theoretical DFT studies

A Pawlukojć, I Natkaniec, G Bator, L Sobczyk, E Grech, J Nowicka-Scheibe
PMID: 16098791   DOI: 10.1016/j.saa.2005.06.030

Abstract

The results of inelastic neutron scattering (INS), Raman and infrared (IR) studies on 1,2,4,5-tetramethylbenzene (durene), tetramethylpyrazine (TMP) and tetramethyl-1,4-benzoquinone (TMBQ) in the solid state are reported. The observed frequencies are analyzed on the basis of DFT calculations. The low frequency region, below 400 cm(-1), related to the torsional and bending out-of-plane vibrations of the CH(3) groups, is of particular interest. The detailed analysis is possible due to the simulation of the INS spectra by using the auntie-CLIMAX program. It is shown that the observed low frequency INS bands are dramatically shifted, compared to the calculated ones, towards higher frequencies. Although one cannot exclude deficiencies of theoretical methods as applied to low frequency modes, it seems more probable the interpretation based on an existence of non-conventional CH(...)pi, CH(...)N, CH(...)O hydrogen bonds formed by the methyl groups in crystalline phases.


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